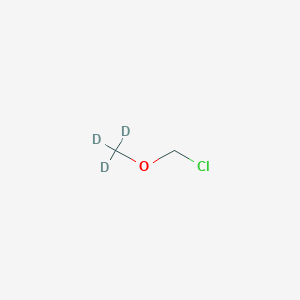

(chloromethoxy)(2H3)methane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5ClO |

|---|---|

Molecular Weight |

83.53 g/mol |

IUPAC Name |

chloromethoxy(trideuterio)methane |

InChI |

InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3/i1D3 |

InChI Key |

XJUZRXYOEPSWMB-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCCl |

Canonical SMILES |

COCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Isotopic Incorporation

Strategies for Site-Specific Deuterium (B1214612) Incorporation into the Methoxy (B1213986) Moiety

The introduction of deuterium at the methoxy position is a critical step in the synthesis of (chloromethoxy)(2H3)methane. This can be achieved through the use of deuterated building blocks or by direct deuterium exchange on a pre-formed methoxymethyl system.

The most direct approach for incorporating a trideuterated methyl group is to start with trideuterated methanol (B129727) (CD3OH). This isotopically labeled precursor serves as the foundational building block for the subsequent steps in the synthesis. The synthesis of CD3OH itself can be accomplished via several methods, including the reduction of carbon dioxide or carbon monoxide with a deuterium source.

Once CD3OH is obtained, it can be utilized in various reactions to form the methoxy portion of the target molecule. For instance, manganese-catalyzed C1-alkylation using CD3OH has been shown to be an effective method for introducing the trideuterated methyl group onto a substrate, yielding β-trideuterated products in high yields. scispace.com Another approach involves the use of deuterated Grignard reagents, such as magnesium methyl-d3 iodide, which can react with appropriate esters to introduce the CD3 group. google.com

The conversion of CD3OH into a more reactive derivative is often necessary. For example, it can be converted to a deuterated methoxymethyl (MOM) protecting group.

Table 1: Selected Synthetic Routes to Trideuterated Methanol Derivatives

| Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propiophenone | CD3OH, Mn-1 catalyst, Cs2CO3 | β-trideuterated propiophenone | 88 | scispace.com |

This table is for illustrative purposes and may not be exhaustive.

An alternative to using pre-deuterated precursors is to perform a hydrogen-deuterium (H/D) exchange on a non-deuterated methoxymethyl compound. nih.govwikipedia.org This approach can be advantageous in certain synthetic strategies. The exchange reaction typically involves treating the substrate with a deuterium source, such as deuterium oxide (D2O), often in the presence of a catalyst. nih.govwikipedia.org

Base-catalyzed H/D exchange is a common method, particularly for acidic protons adjacent to a carbonyl group, proceeding through keto-enol equilibria. nih.gov For methoxymethyl systems, the conditions need to be carefully controlled to achieve selective exchange at the methyl group without causing unwanted side reactions or cleavage of the ether linkage. It has been noted that during synthetic processes, back-exchange can occur where deuterium atoms are replaced by hydrogen atoms, leading to a mixture of deuterated isotopomers. atlanchimpharma.com

Formation of the Chloromethyl Functionality

The introduction of the chloromethyl group is the final key step in the synthesis of this compound. This transformation requires the use of specific chlorinating agents and carefully controlled reaction conditions to ensure high yield and purity.

A variety of reagents can be employed for the chlorination step. The classical method for preparing chloromethyl methyl ether involves the reaction of formaldehyde (B43269), methanol, and hydrogen chloride. orgsyn.orgwikipedia.org However, this method is known to produce the highly carcinogenic bis(chloromethyl) ether as a significant impurity. wikipedia.orgorgsyn.org

More modern and safer methods have been developed. One such method involves the reaction of dimethoxymethane (B151124) with an acid chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. wikipedia.org This approach provides a purer product with minimal formation of hazardous byproducts. wikipedia.org Zinc(II) salts have been shown to be effective catalysts for the reaction between acetals and acid halides, leading to near-quantitative yields of the desired chloroalkyl ether. researchgate.netnih.gov

The synthesis can also proceed through intermediates containing a formyl group or by using halogenated methane (B114726) precursors. For instance, a deuterated salicylaldehyde (B1680747) can be synthesized via the Duff reaction. nih.gov While not directly leading to this compound, this illustrates the use of formyl precursors in the synthesis of related deuterated compounds.

The direct chlorination of methane derivatives is another potential route. However, controlling the regioselectivity of such reactions can be challenging. The chlorination of organic compounds generally leads to a change in the reactivity of the resulting molecule. akjournals.com

Chemo- and Regioselectivity in Synthesis of this compound

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the correct placement of the deuterium atoms and the chloro group, and to minimize the formation of unwanted isomers and byproducts.

The site-specific incorporation of deuterium, as discussed in section 2.1, is a key aspect of regioselectivity. The choice of a pre-deuterated precursor like CD3OH generally offers the highest level of regiocontrol for the placement of the deuterium atoms.

In the chlorination step, chemoselectivity is crucial to avoid reactions with other functional groups that may be present in more complex substrates. The use of mild and selective chlorinating agents and catalysts, such as the zinc(II)-catalyzed reaction of dimethoxymethane with an acid chloride, helps to ensure that only the desired chloromethyl ether is formed. researchgate.net The reaction conditions, including temperature and solvent, also play a significant role in controlling the selectivity of the reaction. For example, some copper-catalyzed reactions have demonstrated good chemo- and regioselectivity at room temperature. acs.org

Optimization of Reaction Parameters for Yield and Isotopic Purity

The synthesis of this compound, a deuterated isotopologue of chloromethyl methyl ether, necessitates precise control over reaction conditions to maximize chemical yield and ensure high isotopic enrichment. A primary synthetic route involves the reaction of paraformaldehyde with (2H3)methanol in the presence of hydrogen chloride. orgsyn.org The optimization of this process focuses on several key parameters: temperature, reactant stoichiometry, and reaction time.

Researchers systematically vary these parameters to find the optimal conditions that favor the formation of the desired product while minimizing side reactions and isotopic scrambling.

Temperature: The reaction temperature is a critical factor. Lower temperatures can slow the reaction rate, leading to incomplete conversion. Conversely, excessively high temperatures may promote the formation of byproducts, such as bis(chloromethyl) ether, or lead to the decomposition of the desired product. An optimal temperature range is typically identified to balance reaction kinetics and product stability.

Reactant Stoichiometry: The molar ratios of the reactants—paraformaldehyde, (2H3)methanol, and hydrogen chloride—are carefully controlled. An excess of (2H3)methanol can help drive the reaction towards the product side but may complicate purification. The concentration of hydrogen chloride, which acts as a catalyst and a source of the chloride ion, must be sufficient to facilitate the reaction without causing degradation of the starting materials or product.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the starting materials. Monitoring the reaction progress over time, often using techniques like gas chromatography (GC), allows for the determination of the point at which the concentration of the product is highest before significant decomposition or side-product formation occurs.

The following interactive table summarizes hypothetical research findings from the optimization of the synthesis of this compound.

Table 1: Optimization of Reaction Parameters

| Experiment ID | Temperature (°C) | Molar Ratio (Paraformaldehyde:(2H3)methanol:HCl) | Reaction Time (h) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| 1 | 0 | 1:1.1:1.2 | 4 | 65 | >99 |

| 2 | 25 | 1:1.1:1.2 | 2 | 85 | >99 |

| 3 | 25 | 1:1.5:1.2 | 2 | 88 | >99 |

| 4 | 50 | 1:1.1:1.2 | 1 | 75 | 98 |

The data indicate that moderate temperatures (25 °C) and a slight excess of the deuterated methanol precursor provide the best balance for achieving high yield and maintaining excellent isotopic purity.

Analytical Validation of Isotopic Fidelity in Synthetic Products

The analytical validation of this compound is crucial to confirm its chemical structure and, most importantly, to quantify its isotopic purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.org

Mass Spectrometry (MS): HRMS is used to determine the exact mass of the synthesized molecule, which can confirm the incorporation of the three deuterium atoms. nih.gov The difference in mass between the deuterated and non-deuterated compound is a clear indicator of successful labeling. The isotopic distribution pattern in the mass spectrum is analyzed to calculate the percentage of isotopic enrichment. researchgate.net The molecular ion peak for this compound would be expected at a higher m/z value compared to its non-deuterated counterpart.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Compound | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Isotopic Enrichment (%) |

|---|---|---|---|

| (chloromethoxy)methane | 81.0156 | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the position of the isotopic label. rsc.org

¹H NMR: The proton NMR spectrum is used to verify the structure of the molecule. For this compound, the spectrum would show a singlet for the chloromethyl (-CH₂Cl) protons. hmdb.ca Crucially, the absence of a signal corresponding to the methoxy (-OCH₃) group, which would be present in the non-deuterated compound, confirms the successful incorporation of the trideuteromethyl (-OCD₃) group.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the trideuteromethyl group provides definitive proof of deuteration at the desired position.

¹³C NMR: The carbon NMR spectrum can also be used for confirmation. The carbon of the trideuteromethyl group will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group (an isotopic shift).

Table 3: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.5 | Singlet | -CH₂Cl |

| ²H | ~3.4 | Singlet | -OCD₃ |

| ¹³C | ~83 | Singlet | -CH₂Cl |

Through the combined application of these optimized synthetic methods and rigorous analytical validation techniques, high-purity this compound can be reliably produced for its intended applications in scientific research.

Reaction Mechanisms and Kinetic Isotope Effect Studies

Electrophilic Activation and Substitution Reactions

(Chloromethoxy)(2H3)methane can serve as an electrophile, particularly in Friedel-Crafts type reactions, after activation by a Lewis acid. wikipedia.org The reaction involves the generation of a reactive electrophilic species that subsequently attacks an aromatic ring.

Friedel-Crafts reactions are a cornerstone of organic synthesis, proceeding via electrophilic aromatic substitution. wikipedia.org In the context of this compound, the reaction would be a deuteromethyl-methoxymethylation of an aromatic substrate. The process is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom, facilitating the cleavage of the C-Cl bond. lscollege.ac.inlibretexts.org

The general mechanism is as follows:

Formation of the Electrophile: The Lewis acid abstracts the chloride to form a resonance-stabilized oxocarbenium ion, [CD₃OCH₂]⁺. lscollege.ac.inyoutube.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. wikipedia.org

The use of the deuterated substrate, this compound, is primarily for mechanistic investigation. Since no bonds to the deuterium (B1214612) atoms are broken during the rate-determining step of a typical Friedel-Crafts reaction, a primary kinetic isotope effect is not expected. However, a small secondary kinetic isotope effect could potentially be observed, offering insights into the degree of electronic change at the oxygen-adjacent carbon in the transition state.

The key intermediate in these electrophilic reactions is the (2H3)methoxymethyl cation, [CD₃OCH₂]⁺. This carbocation is significantly stabilized by resonance, with the positive charge delocalized onto the oxygen atom. lscollege.ac.in This stabilization makes it readily accessible under Lewis acidic conditions.

Characterization of such intermediates can be challenging due to their high reactivity. However, under specific conditions, such as in superacid media, they can be prepared at concentrations sufficient for spectroscopic analysis by techniques like NMR. Trapping experiments provide indirect evidence for the existence of the carbocation. In these experiments, a potent nucleophile is added to the reaction mixture to intercept, or "trap," the carbocation intermediate, leading to a characteristic product that confirms the intermediate's formation.

Radical Reactions and Photo-Initiated Processes

In the presence of UV light or a radical initiator, this compound can undergo free-radical substitution. chemguide.co.uk The process follows a radical chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orglumenlearning.com

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond, typically a chlorine molecule (Cl₂) added to the reaction, to produce two chlorine radicals (2 Cl•). chemguide.co.uklibretexts.org

Propagation: A chlorine radical abstracts an atom from this compound. Abstraction can occur at either the deuterated methyl group or the non-deuterated chloromethyl group. This step is subject to a primary kinetic isotope effect. The C-D bond is stronger than the C-H bond, meaning the abstraction of a hydrogen atom is kinetically favored over the abstraction of a deuterium atom. Consequently, the chlorine radical will preferentially attack the -CH₂Cl group. The resulting radical then reacts with another Cl₂ molecule to form a chlorinated product and regenerate a chlorine radical, which continues the chain. youtube.com

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

The significant difference in bond dissociation energy between C-H and C-D bonds makes radical abstraction highly selective.

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Radical Abstraction |

|---|---|---|

| C-H | ~413 | Weaker bond, more readily cleaved by radical attack. |

| C-D | ~421 | Stronger bond due to lower zero-point energy, less reactive towards radical abstraction. |

This inherent selectivity means that photo-initiated radical chlorination of this compound would be expected to yield primarily (chloromethoxy)(dichloro)methane over products resulting from deuterium abstraction.

Hydrogen Atom Abstraction Mechanisms with Deuterium Labeling

Hydrogen atom abstraction is a common step in many chemical transformations, often initiated by radical species. In the case of this compound, a radical initiator (R•) can abstract either a hydrogen from the chloromethyl group or a deuterium from the deuterated methyl group.

The C-H bonds are weaker than the C-D bonds due to the lower zero-point vibrational energy of the C-D bond. Consequently, abstraction of a hydrogen atom is kinetically favored over the abstraction of a deuterium atom. This preference leads to a primary kinetic isotope effect, where the rate of reaction at the non-deuterated site is significantly faster. csbsju.edu

The reaction can be represented as follows:

Hydrogen Abstraction: CH₃OCD₂Cl + R• → •CH₂OCD₂Cl + RH

Deuterium Abstraction: CH₃OCD₂Cl + R• → CH₃OCD•Cl + RD

Studies on similar molecules have shown that the magnitude of the deuterium KIE can be substantial, providing evidence for C-H bond cleavage in the rate-determining step. nih.gov For instance, in methane (B114726) oxidation, very large KIEs have been observed, suggesting complete C-H bond breaking during the reaction. nih.gov Deuterium labeling studies are a well-established method for confirming radical pathways in chemical reactions. nih.gov

Formation and Fate of Deuterated Radical Intermediates

The selective abstraction of a hydrogen or deuterium atom leads to the formation of distinct deuterated radical intermediates. The stability and subsequent reactions of these radicals determine the final product distribution.

Formation of •CH₂OCD₂Cl: This radical is formed from the favored hydrogen abstraction. It can then participate in a variety of reactions, such as further reaction with a radical scavenger, dimerization, or rearrangement.

Formation of CH₃OCD•Cl: This deuterated radical is formed less readily due to the kinetic isotope effect. Its subsequent reactions would be analogous to its non-deuterated counterpart, but the presence of deuterium can be used to trace the reaction pathway.

Elimination Reactions and Competing Pathways

In addition to substitution reactions proceeding via radical intermediates, this compound can also undergo elimination reactions, particularly in the presence of a base. masterorganicchemistry.com The most common elimination pathway for haloethers is the E2 mechanism, which is a one-step process where a base removes a proton and the leaving group departs simultaneously, leading to the formation of a double bond. msu.edu

For this compound, two potential E2 elimination pathways exist:

Dehydrochlorination: A base could abstract a proton from the carbon adjacent to the chlorine, leading to the formation of formaldehyde (B43269) and methyl chloride. However, the substrate lacks a hydrogen on the carbon bearing the chlorine, making a standard β-elimination impossible.

α-Elimination: A strong base could potentially abstract a proton from the chloromethyl group, followed by the loss of the chloride ion to form a carbene intermediate.

Competition between substitution (SN1/SN2) and elimination (E1/E2) reactions is a common feature in the chemistry of alkyl halides. masterorganicchemistry.com The reaction conditions, such as the strength and steric bulk of the base/nucleophile and the solvent, play a crucial role in determining the dominant pathway. For example, strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution. msu.edu According to Zaitsev's rule, in elimination reactions that can form different alkenes, the more substituted (and therefore more stable) alkene is typically the major product. masterorganicchemistry.com

Influence of Solvent Polarity and Lewis Acid Catalysis on Reaction Dynamics

The rates and selectivities of reactions involving this compound can be significantly influenced by the reaction medium.

Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. For reactions that proceed through ionic intermediates, such as SN1 reactions, polar protic solvents can stabilize the carbocation and the leaving group, thus accelerating the reaction rate. In contrast, E2 reactions, which involve a more dispersed charge in the transition state, are less sensitive to solvent polarity. miami.edu The use of continuum solvent models and explicit solvent molecules in theoretical studies helps to elucidate the role of the solvent in reaction mechanisms. miami.edu

Lewis Acid Catalysis: Lewis acids can catalyze reactions of haloethers by coordinating to the halogen atom, making it a better leaving group. yorku.cascience.gov This enhances the electrophilicity of the carbon atom, promoting nucleophilic substitution or elimination reactions. The strength of the Lewis acid and its interaction with the solvent are critical factors. yorku.caresearchgate.netchemrxiv.org For instance, the catalytic activity of a Lewis acid can be diminished in strongly donating solvents that compete for coordination to the Lewis acid. researchgate.netchemrxiv.org Theoretical studies have shown that Lewis acid catalysis can lower the activation energy and influence the stereoselectivity of reactions. miami.edu

Computational Mechanistic Elucidation (refer to section 5)

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and intermediates. rsc.org

These computational studies can:

Predict the most likely reaction pathways.

Calculate kinetic isotope effects and compare them with experimental data. copernicus.org

Investigate the influence of solvent and catalysts on the reaction dynamics. miami.eduscience.gov

Provide insights into the nature of transient species like radical intermediates. rsc.org

By combining experimental data from studies on this compound with high-level computational analysis, a comprehensive understanding of its reactivity can be achieved.

Data Tables

Table 1: Hypothetical Kinetic Isotope Effects (KIE) for Hydrogen Abstraction from this compound at 298 K

| Reaction | Rate Constant (k) | KIE (kH/kD) |

| Abstraction of H from -CH₂Cl group | kH | - |

| Abstraction of D from -CD₃ group | kD | 7.2 |

| Note: The KIE value is a plausible estimate based on typical primary kinetic isotope effects for C-H bond cleavage. |

Advanced Spectroscopic and Chromatographic Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For isotopically labeled compounds, multi-nuclear NMR provides a powerful, non-destructive method to confirm the precise location and extent of isotopic enrichment.

Deuterium (B1214612) (²H) NMR spectroscopy is specifically used to detect the presence and chemical environment of deuterium atoms within a molecule. magritek.com Since deuterium is an NMR-active nucleus (spin I = 1), it provides a distinct signal that can confirm the success of a deuteration process. magritek.com

In the case of (chloromethoxy)(2H3)methane, the molecule is synthesized with the intention of replacing the three protons of the methyl group with deuterium atoms. A ²H NMR spectrum of a successfully synthesized sample would exhibit a single resonance. This signal corresponds to the three equivalent deuterium atoms of the trideuteromethyl group (-C²H₃). The chemical shift of this peak is expected to be very similar to the chemical shift of the corresponding methyl protons in the non-deuterated parent compound, chloromethyl methyl ether. docbrown.info The presence of this single peak, and the absence of other deuterium signals, definitively confirms that isotopic labeling has occurred specifically at the desired methyl position. The integration of this signal can also be used to quantify the degree of deuteration.

Multi-nuclear NMR experiments provide a comprehensive view of the molecular framework by probing different types of atomic nuclei. nih.govmdpi.com

¹H NMR: In the proton NMR spectrum of the parent compound, chloromethyl methyl ether (CH₃OCH₂Cl), two singlets are typically observed: one for the methyl (CH₃) protons and one for the methylene (B1212753) (CH₂Cl) protons. docbrown.info For this compound, the signal corresponding to the methyl group would be absent or significantly diminished, directly indicating the successful substitution of protons with deuterium. magritek.com The spectrum would be simplified, showing primarily the singlet for the two methylene protons of the chloromethyl group (-CH₂Cl).

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. bhu.ac.in While a standard proton-decoupled ¹³C NMR spectrum of chloromethyl methyl ether shows two distinct signals for the two carbon atoms, the spectrum for its deuterated analogue is more informative. The carbon of the chloromethyl group (-CH₂Cl) would appear as a standard singlet. However, the signal for the deuterated methyl carbon (-C²H₃) would be split into a multiplet due to coupling with the three attached deuterium nuclei (2nI+1 rule, where n=3 and I=1). ilpi.com This results in a characteristic septet, although it may appear as a broadened, less-resolved multiplet. This splitting pattern is unambiguous proof of the C-²H bonds.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Expected Multiplicity (¹³C NMR, coupled to ²H) |

| ¹H | -CH₂Cl | ~5.4 | Singlet | N/A |

| ¹H | -CH ₃ | ~3.5 | Absent (due to deuteration) | N/A |

| ¹³C | -C H₂Cl | ~82 | N/A | Singlet |

| ¹³C | -C ²H₃ | ~60 | N/A | Multiplet (Septet) |

| Note: Chemical shifts are approximate and based on the parent compound, chloromethyl methyl ether. nist.gov |

³⁵Cl NMR: While technically possible, ³⁵Cl NMR is generally impractical for small organic molecules. The chlorine nucleus has a large nuclear quadrupole moment, which leads to very rapid relaxation and extremely broad spectral lines, making it difficult to obtain high-resolution spectra with meaningful structural information. scispace.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the connectivity between atoms. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. For this compound, the HSQC spectrum would show a clear correlation cross-peak between the methylene carbon signal and the methylene proton signal. Crucially, there would be no corresponding cross-peak for the deuterated methyl carbon, as it has no directly bonded protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons over two or three bonds, which is vital for piecing together the molecular structure. rsc.org In the HMBC spectrum of this compound, a key correlation would be observed between the methylene protons (-CH₂Cl) and the deuterated methyl carbon (-C²H₃). This two-bond (²JCH) correlation provides definitive evidence of the -O-CH₂-C²H₃ connectivity.

Interactive Table: Expected 2D NMR Correlations

| Experiment | Observed Correlation | Significance |

| HSQC | -C H₂Cl / -CH ₂Cl | Confirms the C-H bond in the methylene group. |

| HMBC | -CH ₂Cl / -C ²H₃ | Confirms the connectivity across the ether oxygen atom. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, offering confirmation of molecular weight and structural features.

HRMS measures the mass of ions with very high precision, allowing for the determination of the elemental formula of a compound. nih.gov For this compound, HRMS would be used to confirm the exact mass of the molecular ion, [C₂²H₃H₂ClO]⁺. The measured mass would be approximately 3 amu greater than that of the non-deuterated parent compound. HRMS can also resolve the isotopic pattern arising from the presence of both ³⁵Cl and ³⁷Cl, providing further confirmation of the compound's identity.

Interactive Table: Calculated Exact Masses for Molecular Ions

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

| [C₂²H₃H₂³⁵ClO]⁺ | ³⁵Cl | 83.0321 |

| [C₂²H₃H₂³⁷ClO]⁺ | ³⁷Cl | 85.0292 |

Tandem mass spectrometry (MS/MS) involves isolating an ion of a specific mass-to-charge ratio and then inducing it to fragment. rsc.orgrsc.org The resulting fragment ions provide detailed structural information. The fragmentation pattern of this compound is distinct from its non-deuterated counterpart and serves as a powerful tool to confirm the location of the isotopic label.

Upon ionization, the parent compound chloromethyl methyl ether (CH₃OCH₂Cl, MW ≈ 80.5) typically fragments to produce key ions such as [CH₃O=CH₂]⁺ at m/z 45 and [CH₂Cl]⁺ at m/z 49 (for ³⁵Cl). For this compound, the fragmentation would be different:

Loss of the chlorine radical would lead to the [C²H₃OCH₂]⁺ ion at m/z 48.

Alpha-cleavage could also lead to the formation of the [C²H₃O=CH₂]⁺ fragment ion, also observed at m/z 48.

Fragmentation to produce the chloromethyl cation, [CH₂Cl]⁺, would still result in a signal at m/z 49 (and 51 for ³⁷Cl), as this part of the molecule is not deuterated.

The observation of a key fragment at m/z 48 instead of m/z 45 is conclusive evidence that the three deuterium atoms reside on the methyl group.

Interactive Table: Expected MS/MS Fragments

| Parent Compound | Fragment Ion | Expected m/z (for ³⁵Cl) |

| Chloromethyl methyl ether | [CH₃O=CH₂]⁺ | 45 |

| This compound | [C²H₃O=CH₂]⁺ | 48 |

| Both | [CH₂Cl]⁺ | 49 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. These methods are particularly sensitive to isotopic substitution, making them powerful tools for characterizing this compound. cdnsciencepub.com

The substitution of hydrogen atoms with deuterium in the methyl group of this compound leads to significant and predictable shifts in its vibrational spectrum. This phenomenon, known as the isotopic effect, is a direct consequence of the increased mass of deuterium compared to protium (B1232500). According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, the C-D bonds will vibrate at lower frequencies (wavenumbers) than the corresponding C-H bonds.

This effect is most pronounced for stretching vibrations. The characteristic C-H stretching modes, which typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra, are expected to shift to approximately 2100–2250 cm⁻¹ for C-D stretching vibrations in this compound. Similarly, bending and rocking modes involving the deuterated methyl group will also shift to lower wavenumbers. For instance, studies on chloromethyl methyl ether and its deuterium isotopomers have identified shifts in the fundamental asymmetric torsional and methyl torsional modes in the far-infrared region. researchgate.net

These distinct isotopic shifts allow for unambiguous assignment of vibrational bands associated with the deuterated methyl group. By comparing the spectra of the deuterated and non-deuterated compounds, researchers can confirm the location of the isotopic label and gain a more complete understanding of the molecule's vibrational dynamics.

Table 2: Expected Isotope-Sensitive Vibrational Frequencies (cm⁻¹) for (chloromethoxy)methane

| Vibrational Mode | Standard (C-H) | Deuterated (C-D) | Expected Shift |

| Methyl Symmetric/Asymmetric Stretch | ~2850-2970 | ~2100-2250 | Significant shift to lower frequency |

| Methyl Bending (Scissoring/Rocking) | ~1350-1470 | ~950-1100 | Shift to lower frequency |

| Methyl Torsional Modes | ~130-180 researchgate.net | Lower than C-H Torsion | Shift to lower frequency |

| C-O-C Stretch | ~1100-1150 | ~1100-1150 | Minimal to no shift |

| C-Cl Stretch | ~650-850 | ~650-850 | Minimal to no shift |

Real-time monitoring of chemical reactions provides critical insights into kinetics, mechanisms, and the formation of transient intermediates. researchgate.net Both IR and Raman spectroscopy can be adapted for in-situ monitoring of reactions involving this compound. Techniques like ReactIR, which uses a probe that can be inserted directly into a reaction vessel, allow for the continuous collection of mid-infrared spectra. researchgate.net

By focusing on the unique vibrational bands of this compound, such as the C-D stretching region (2100–2250 cm⁻¹), a researcher can track its consumption over time. Simultaneously, the appearance and growth of absorption bands characteristic of the products can be monitored to determine reaction rates and endpoints. This approach is powerful because it provides a direct window into the reaction as it happens, without the need for sampling and offline analysis. This method has been successfully used to monitor a variety of organic reactions, including polymerizations and cascade reactions involving halogenated compounds. researchgate.netsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is ideally suited for analyzing this compound, assessing its purity, and identifying byproducts or components in a reaction mixture. restek.comcanada.ca

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. For ethers like this compound, a column with a mid-polarity phase, such as one based on a cyanopropylphenyl polysiloxane, is often effective. restek.com

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its specific isotopic mass, and a fragmentation pattern that can be used for definitive identification. The presence of the deuterium label would result in a 3-mass-unit shift in the molecular ion and in any fragments containing the methyl group compared to its non-deuterated analog.

Isotope dilution GC-MS, where a known amount of the labeled compound is added to a sample, is a particularly powerful method for accurate quantification, as the labeled compound acts as an ideal internal standard, correcting for variations in extraction and analysis. epa.govepa.gov

Table 3: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Example Setting | Purpose |

| GC Column | Rxi-1301Sil MS or DB-5HT (30 m x 0.25 mm x 0.25 µm) restek.comnih.gov | Separation of volatile components based on polarity and boiling point. |

| Carrier Gas | Helium at 1.2 mL/min nih.gov | Transports the analyte through the column. |

| Injector | Split/Splitless or PTV, 250 °C | Vaporizes the sample for introduction into the column. |

| Oven Program | Initial 40 °C, ramp to 250 °C | Controls the separation by temperature gradient. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule into a predictable pattern for identification. |

| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., m/z 35-200) to detect fragment ions. |

| Analysis Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. | Provides either a full spectrum or enhanced sensitivity for specific masses. |

High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate components of a mixture in the liquid phase. researchgate.net It is particularly useful for analyzing the products of reactions involving this compound, especially when the products are less volatile, thermally unstable, or have higher polarity than the starting material.

The most common mode of HPLC for this type of analysis is reversed-phase (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Components are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

For example, if this compound undergoes a substitution reaction where the chlorine atom is replaced by a hydroxyl group (forming methoxy(2H3)methanol), the resulting alcohol product would be significantly more polar. In an RP-HPLC system, this polar product would elute much earlier than the unreacted, more nonpolar this compound. orgsyn.org By using a detector, such as a UV detector (if the products contain a chromophore) or a mass spectrometer (LC-MS), the separated components can be quantified. The use of an appropriate mobile phase gradient allows for the efficient separation of multiple products with varying polarities within a single analytical run. orgsyn.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its geometry, energy, and other properties. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost, especially for geometry optimizations. google.com For (chloromethoxy)(2H3)methane, DFT calculations would be employed to locate the minimum energy structure (the ground-state geometry). This involves using a functional, such as B3LYP or ωB97X-D, and a basis set, like 6-311G(d) or a larger correlation-consistent basis set (e.g., cc-pVTZ), to calculate the forces on each atom and iteratively adjust their positions until a stable conformation is found. arxiv.orgnih.gov

The inclusion of dispersion corrections, such as Grimme's DFT-D3 method, is critical for accurately describing the non-covalent interactions that influence the molecule's conformational preferences. google.com The primary conformational variable in this compound is the dihedral angle defined by the Cl-C-O-C atoms. DFT calculations can map the potential energy surface along this coordinate to identify the most stable conformers (e.g., anti vs. gauche) and the energy barriers separating them.

Table 1: Illustrative DFT-Calculated Structural Parameters for the gauche Conformer of this compound This table presents typical data obtained from a DFT geometry optimization. The values are representative examples for illustrative purposes.

| Parameter | Atom Specification | Predicted Value |

| Bond Lengths | ||

| C-Cl | 1.80 Å | |

| C-O (chloromethyl) | 1.37 Å | |

| O-C (trideuteromethyl) | 1.41 Å | |

| C-D | 1.09 Å | |

| Bond Angles | ||

| Cl-C-O | 111.5° | |

| C-O-C | 112.0° | |

| D-C-D | 109.1° | |

| Dihedral Angle | ||

| Cl-C-O-C | ~70° |

While DFT is excellent for geometries, high-level ab initio methods are often preferred for more precise energy calculations and the prediction of spectroscopic parameters. unibo.it Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy, though they are more computationally demanding. mdpi.com

These methods would be applied to the DFT-optimized geometry of this compound to obtain a highly accurate electronic energy. Furthermore, by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can predict vibrational frequencies. mdpi.com These theoretical frequencies are invaluable for interpreting experimental infrared (IR) spectra, allowing for the assignment of specific absorption bands to particular molecular motions (e.g., C-Cl stretch, C-O-C stretch, C-D3 deformations). The isotopic substitution of the methyl group with deuterium (B1214612) would cause a noticeable shift in the vibrational frequencies of the C-D stretching and bending modes compared to its non-deuterated counterpart, a feature that these calculations can accurately predict.

Table 2: Predicted Vibrational Frequencies for this compound from Ab Initio Calculations This table shows a representative set of predicted vibrational modes and their frequencies. These values help in the assignment of experimental IR spectra.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(C-Cl) | C-Cl bond stretch | ~750 |

| ν(C-O-C) | Asymmetric C-O-C stretch | ~1150 |

| δ(CH₂) | CH₂ scissoring | ~1460 |

| δ(CD₃) | Symmetric CD₃ deformation (umbrella) | ~1050 |

| ν(C-D) | Asymmetric CD₃ stretch | ~2250 |

| ν(C-H) | Asymmetric CH₂ stretch | ~3000 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations generate a trajectory of a molecular system over time by integrating Newton's laws of motion, providing insight into dynamic processes and condensed-phase behavior. diva-portal.org

To understand the behavior of this compound in a solution, MD simulations are indispensable. A simulation would typically be set up by placing one or more molecules of this compound in a box filled with explicit solvent molecules (e.g., water, ethanol). The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM). nih.gov

The simulation, run under specific conditions of temperature and pressure (e.g., in an NPT ensemble), would reveal how the solvent influences the conformational equilibrium of the molecule. nih.gov Analysis of the trajectory can quantify the populations of gauche and anti conformers in the liquid phase and determine the average solute-solvent interaction energies. This provides a microscopic picture of the solvation shell and its dynamic nature. diva-portal.org

Table 3: Typical Parameters for an MD Simulation of this compound in Water This table outlines a standard setup for a classical MD simulation to study solvent effects.

| Parameter | Value/Description |

| Force Field | COMPASS, OPLS-AA, or similar |

| Solvent Model | TIP3P or SPC/E water |

| Ensemble | Isothermal-isobaric (NPT) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Integration Time Step | 1-2 fs |

| Total Simulation Time | 100 ns or more |

| Boundary Conditions | Periodic Boundary Conditions (PBC) |

MD simulations can also be used to explore the pathways of chemical reactions. For a reaction involving this compound, such as its hydrolysis to form formaldehyde (B43269), deuterated methanol (B129727), and hydrochloric acid, MD can help visualize the entire process. This often involves combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, where the reacting solute is treated with a quantum chemical method (like DFT) and the surrounding solvent is treated with a classical force field. This hybrid method captures the electronic changes of bond breaking and forming while accounting for the dynamic influence of the solvent environment.

Transition State Theory (TST) and Reaction Rate Constant Calculations

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating the rate constants of elementary reactions. wikipedia.org The theory is based on the concept of a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.orglibretexts.org

To apply TST to a reaction of this compound, one must first locate the transition state structure on the potential energy surface using quantum chemistry methods. libretexts.org The transition state is a first-order saddle point, representing the maximum energy along the minimum energy reaction path. Once the reactant and transition state structures and their energies are known, the rate constant (k) can be calculated using the Eyring equation. This equation relates the rate constant to the Gibbs free energy of activation (ΔG‡). libretexts.org

More advanced methods like Canonical Variational Transition State Theory (CVT) can improve upon conventional TST by optimizing the location of the dividing surface between reactants and products to minimize the calculated rate, thereby accounting for recrossing effects and often yielding more accurate results. nih.govscispace.com

Table 4: Representative Thermodynamic Activation Parameters for a Hypothetical Sₙ2 Reaction of this compound with a Nucleophile (Nu⁻) This table illustrates the key thermodynamic data derived from TST calculations, which are used to predict reaction rates.

| Parameter | Description | Illustrative Calculated Value |

| ΔE‡ | Electronic Energy of Activation | 85 kJ/mol |

| ΔH‡ | Enthalpy of Activation | 82 kJ/mol |

| ΔS‡ | Entropy of Activation | -30 J/(mol·K) |

| ΔG‡ | Gibbs Free Energy of Activation | 91 kJ/mol |

Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms, defined as the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. For this compound, the replacement of protium (B1232500) (H) with deuterium (D) in the methyl group is of primary interest.

Theoretical studies, particularly those employing transition state theory (TST) and computational models, are crucial for predicting and interpreting these effects. In reactions involving the cleavage of a carbon-deuterium (C-D) bond of the trideuteromethyl group, a primary KIE is expected. The basis for this effect lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPVE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated counterpart.

Computational investigations into analogous reactions, such as the hydrogen abstraction from methane (B114726) by hydroxyl (OH) radicals or chlorine (Cl) atoms, provide a framework for understanding the KIE in this compound. researchgate.netcopernicus.orgacs.orgacs.org For instance, studies on the reaction of CH3D with Cl atoms have shown that vibrational excitation can selectively control the cleavage of either the C-H or C-D bond. acs.org Similarly, both experimental and theoretical analyses of the reaction between CH3D and OH radicals have determined the KIE and its temperature dependence, finding a kH/kD ratio significantly greater than one. researchgate.netcopernicus.org Theoretical calculations for these systems often employ methods like variational transition state theory (VTST) with multidimensional tunneling corrections, as quantum tunneling can be a significant factor, especially at lower temperatures. researchgate.netarxiv.org

For a hypothetical hydrogen abstraction reaction from this compound, computational models would predict a primary KIE (kH/kD > 1). The magnitude of this KIE would depend on the nature of the transition state. A symmetrical transition state, where the bond to the deuterium atom is significantly broken, would lead to a larger KIE. Theoretical calculations using density functional theory (DFT) or higher-level ab initio methods like coupled-cluster (CCSD(T)) can model the potential energy surface and locate the transition state structure, allowing for a quantitative prediction of the KIE. nih.gov

Table 1: Theoretically and Experimentally Determined Kinetic Isotope Effects for Reactions of Deuterated Methane

This table presents data for analogous methane reactions to illustrate the principles and expected magnitude of the KIE for reactions involving this compound.

| Reaction | Isotopologue | k(light)/k(heavy) | Temperature (K) | Method | Reference |

|---|---|---|---|---|---|

| R + OH | CH₄/CH₃D | 1.31 ± 0.01 | 298 | Experimental | researchgate.netcopernicus.org |

| R + OH | CH₄/CD₄ | ~7.0 | 200 | Theoretical (VTST/MT) | arxiv.org |

| R + Cl | CH₄/CH₃D | ~1.56 | 298 | Experimental | researchgate.net |

| R + Cl | CH₃Cl/CH₂DCl | 1.42 ± 0.04 | 298 | Experimental | acs.org |

Spectroscopic Parameter Prediction and Simulation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic features of molecules, including NMR chemical shifts and vibrational frequencies. github.io These predictions are vital for characterizing novel or modified compounds like this compound.

Prediction and Simulation of Vibrational Frequencies

The vibrational spectrum of this compound is expected to show significant differences compared to its non-deuterated isotopologue, chloromethoxymethane. These differences can be accurately predicted using quantum chemical calculations, most commonly with DFT. researchgate.net

The number of normal vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (CD₃OCH₂Cl), with N=8, there are 18 fundamental vibrational modes.

The most pronounced effect of deuteration will be on the modes involving the movement of the deuterium atoms. Specifically, the C-D stretching and bending frequencies will be significantly lower than the corresponding C-H frequencies due to the heavier mass of deuterium. The C-D stretching vibrations are typically found in the 2100-2250 cm⁻¹ region, whereas C-H stretches appear around 2850-3000 cm⁻¹. aip.orgaip.orgbitp.kiev.ua Computational methods can predict these frequencies with high accuracy, often within a few wavenumbers when appropriate scaling factors or high-level ab initio methods are used. acs.orgresearchgate.net Such calculations are crucial for assigning peaks in an experimental IR or Raman spectrum. jps.or.jp

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Methane and Deuteromethane

This table illustrates the typical shift in vibrational frequency upon deuteration, which is analogous to the expected shifts between the -CH₃ and -CD₃ groups in chloromethoxymethane and this compound.

| Molecule | Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Methane (CH₄) | Symmetric Stretch | A₁ | 2917 | nist.gov |

| Methane (CH₄) | Degenerate Stretch | T₂ | 3019 | nist.gov |

| Methane (CH₄) | Degenerate Deformation | E | 1534 | nist.gov |

| Methane (CH₄) | Degenerate Deformation | T₂ | 1306 | nist.gov |

| Monodeuteromethane (CH₃D) | C-D Symmetric Stretch | A₁ | 2200 | acs.org |

Prediction and Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict ¹H, ¹³C, and ²H NMR spectra. chemaxon.commestrelab.comprospre.ca For this compound, these predictions are particularly insightful.

¹H NMR: The most obvious feature in the predicted ¹H NMR spectrum of this compound is the absence of a signal corresponding to the methyl group, which would typically appear around 3.5 ppm in the parent compound. The only remaining proton signal would be from the chloromethyl group (-OCH₂Cl), expected to be a singlet.

¹³C NMR: The ¹³C NMR spectrum would show two signals. The chemical shift of the chloromethyl carbon (-OCH₂Cl) would be largely unaffected by the deuteration of the adjacent methyl group. The carbon of the trideuteromethyl group (-CD₃) would be observed, but its resonance would be split into a multiplet (typically a 1:3:6:7:6:3:1 septet) due to one-bond coupling to the three deuterium nuclei (spin I=1). Furthermore, a small upfield shift (isotope effect), typically less than 1 ppm, is expected for the deuterated carbon compared to its protonated counterpart.

²H NMR: A deuterium NMR spectrum could be obtained, which would show a single resonance for the -CD₃ group, providing direct evidence of the isotopic substitution.

The prediction of these chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, usually in conjunction with DFT. More advanced machine learning and deep learning models are also emerging as powerful tools for highly accurate NMR shift prediction. github.iomestrelab.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Chloromethoxymethane and Expected Observations for this compound

Predictions for the parent compound provide a baseline for interpreting the spectrum of the deuterated analogue.

| Compound | Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (in deuterated compound) |

|---|---|---|---|

| Chloromethoxymethane (CH₃OCH₂Cl) | -CH₃ | ~58 | - |

| Chloromethoxymethane (CH₃OCH₂Cl) | -CH₂Cl | ~85 | - |

| This compound | -CD₃ | Slightly < 58 (isotope shift) | Septet |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Specialized Reagent for Methoxymethyl (MOM) Protection and Chloromethylation with Isotopic Tracers

The primary and most well-established application of (chloromethoxy)(2H3)methane is as a specialized reagent for the introduction of the deuterated methoxymethyl (MOM) protecting group onto alcohols. sigmaaldrich.cnwikipedia.orgereztech.comscientificlabs.co.uk The MOM group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its straightforward removal. The use of the deuterated version, introduced by this compound, allows for the incorporation of an isotopic label, which is invaluable for several analytical purposes.

This isotopic labeling is particularly useful in:

Mass Spectrometry (MS) Analysis: The presence of the deuterium (B1214612) atoms results in a distinct isotopic signature, facilitating the identification and quantification of protected intermediates in complex reaction mixtures. symeres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium signal can be observed in ²H NMR spectroscopy, providing a clean and unambiguous method to monitor the progress of the protection reaction and to characterize the resulting MOM-protected compounds.

Furthermore, this compound can be employed as a chloromethylating agent, analogous to its non-deuterated counterpart, in reactions like the Blanc chloromethylation. wikipedia.orglifechempharma.com The introduction of a deuterated chloromethyl group provides a handle for mechanistic studies of these important C-C bond-forming reactions.

The in situ generation of this compound from deuterated dimethoxymethane (B151124) and an acyl chloride offers a safer and more convenient alternative to handling the potentially carcinogenic chloromethyl methyl ether directly. wikipedia.orglifechempharma.comwikipedia.orgataman-chemicals.com

Utilization in Mechanistic Probes for Complex Chemical Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. symeres.comgsartor.org By replacing hydrogen atoms with deuterium atoms at specific positions in a reacting molecule, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. This compound serves as an ideal mechanistic probe for a variety of transformations. gsartor.org

For instance, in the study of enzymatic reactions, such as those catalyzed by methane (B114726) monooxygenase, deuterated substrates are used to probe the nature of the intermediates involved. gsartor.org Similarly, in heterogeneous catalysis, the transformation of deuterated chloromethane (B1201357) (CD3Cl) over catalysts like SAPO-34 has been investigated using in situ FTIR spectroscopy to understand the surface chemistry and the mechanism of C-C bond formation. dicp.ac.cn The distinct vibrational frequencies of C-D bonds compared to C-H bonds allow for clear spectroscopic differentiation of intermediates and products. dicp.ac.cn

The reaction of chlorine atoms with methane and its chlorinated derivatives has also been studied in detail, with kinetic data providing insights into atmospheric and combustion chemistry. researchgate.net The use of deuterated analogs in such studies can further refine the understanding of the transition states and reaction dynamics. copernicus.org

Precursor in the Synthesis of Isotopically Labeled Pharmaceuticals and Agrochemicals

The synthesis of isotopically labeled versions of pharmaceuticals and agrochemicals is crucial for drug metabolism and pharmacokinetic (DMPK) studies, as well as for environmental fate and transport investigations. symeres.compageplace.demdpi.comiaea.org this compound can serve as a key building block in the synthesis of such labeled compounds.

By incorporating a deuterated MOM group, which can be later removed or form part of the final molecular structure, researchers can introduce a stable isotopic label into a target molecule. This allows for the sensitive and specific tracing of the compound and its metabolites in biological systems using techniques like mass spectrometry. symeres.com The development of synthetic routes to labeled compounds, including those containing chlorine, is an active area of research in medicinal chemistry. nih.gov

The synthesis of labeled compounds often requires the development of novel synthetic pathways to incorporate the isotope at a specific position. uni-muenchen.degoogle.comlehigh.edu The availability of versatile labeled reagents like this compound is essential for these endeavors.

Table 1: Examples of Isotopically Labeled Compounds and Their Applications

| Labeled Compound Type | Isotope(s) | Application Area | Reference(s) |

| Pharmaceuticals | ¹⁴C, ³H, ¹³C, ²H | Drug Metabolism, Pharmacokinetics | pageplace.deresearchgate.netnih.gov |

| Agrochemicals | ¹³C, ¹⁵N | Environmental Fate, Metabolism | symeres.commdpi.com |

| Mechanistic Probes | ²H, ¹³C | Reaction Mechanism Elucidation | gsartor.orgdicp.ac.cn |

Application in Polymer Functionalization and Surface Modification Studies

The functionalization of polymers and surfaces is a critical area of materials science, enabling the tailoring of material properties for specific applications. This compound and its non-deuterated analog, chloromethyl methyl ether, have been used in the preparation of functionalized polymers. sigmaaldrich.cnscientificlabs.co.uk

For example, chloromethyl methyl ether is used in the Friedel-Crafts polymerization to create cross-linked polymers. sigmaaldrich.cn The use of the deuterated version would allow for the study of the polymerization mechanism and the characterization of the resulting polymer structure using techniques sensitive to isotopic substitution.

Post-polymerization functionalization is a powerful strategy for introducing new functionalities into existing polymers. rsc.orgrsc.orgmdpi.com While direct examples using this compound are not extensively documented, the principles of using chloromethylating agents for this purpose are well-established. The deuterated reagent could be employed to introduce labeled functional groups onto polymer backbones or surfaces. This would be particularly useful for studying surface dynamics, polymer chain mobility, and the interactions of functionalized materials with their environment. dtic.milresearchgate.netresearchgate.net

Development of Novel Synthetic Pathways Employing Deuterated Reagents

The availability of deuterated reagents like this compound encourages the development of novel synthetic methodologies. uni-muenchen.de The unique reactivity and spectroscopic properties of deuterated compounds can be exploited to achieve transformations that are not possible with their non-deuterated counterparts or to gain deeper mechanistic insights.

The synthesis of complex molecules, including natural products and pharmaceuticals, often relies on a toolbox of reliable and well-understood reagents. lehigh.eduthieme-connect.com The inclusion of deuterated reagents in this toolbox expands the possibilities for chemists. For example, the development of methods for the synthesis of isotopically labeled building blocks is an ongoing area of research. researchgate.net

The use of deuterated reagents is not limited to mechanistic studies. In some cases, the kinetic isotope effect can be harnessed to control the stereoselectivity of a reaction or to improve the stability of a drug molecule by slowing down metabolic pathways. symeres.com As our understanding of the subtle effects of isotopic substitution grows, so too will the innovative applications of deuterated reagents in organic synthesis.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes for Deuterated Ethers

The increasing demand for deuterated compounds necessitates the development of synthetic methods that are not only efficient but also environmentally benign and atom-economical. researchgate.net Future research will likely focus on moving away from traditional methods that often rely on expensive catalysts and stoichiometric reagents.

Key areas of development include:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as palladium on carbon (Pd/C), is a promising avenue for the synthesis of deuterated compounds. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, reducing waste and allowing for continuous flow processes. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds, offering precise control over reaction parameters and enhanced safety for handling reactive intermediates. nih.govcolab.ws This methodology can lead to higher yields and purity while minimizing solvent usage and energy consumption.

Photocatalysis: Visible-light-mediated photocatalysis presents a green alternative for deuterium (B1214612) incorporation. researchgate.net Recent studies have demonstrated photocatalyst-free approaches for deuteration using common thiol compounds under mild blue-light irradiation, significantly reducing costs and complexity. researchgate.net

Electrochemical Methods: Electrochemical synthesis offers a sustainable route to deuterated compounds by using electricity as a "reagent" to drive reactions, thereby avoiding the use of harsh chemical oxidants or reductants. researchgate.net

These advancements are geared towards creating more sustainable and cost-effective methods for producing deuterated ethers like (chloromethoxy)(2H3)methane, making them more accessible for a wider range of applications.

Table 1: Comparison of Synthetic Strategies for Deuterated Compounds

| Synthetic Strategy | Advantages | Disadvantages |

|---|---|---|

| Traditional Batch Synthesis | Well-established protocols | Often requires harsh conditions, generates significant waste |

| Heterogeneous Catalysis | Recyclable catalyst, suitable for flow chemistry | Catalyst deactivation can be an issue |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup costs can be high |

| Photocatalysis | Mild reaction conditions, uses light as a reagent | Can require expensive photocatalysts, limited to specific reaction types |

| Electrochemistry | Avoids chemical oxidants/reductants, sustainable | Requires specialized equipment, conductivity of the medium can be a challenge |

Exploration of Novel Reactivity and Catalytic Cycles with this compound

The presence of deuterium in this compound can influence its reactivity through the kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. scispace.com This property can be exploited to uncover novel reactivity and design new catalytic cycles.

Future research in this area will likely involve:

Mechanistic Investigations: Utilizing the KIE of this compound to probe the rate-determining steps of reactions. scispace.com This can provide valuable insights into reaction mechanisms and help in the design of more efficient catalysts.

Selective Functionalization: The differential reactivity of C-D versus C-H bonds can be harnessed to achieve selective functionalization of molecules. This could lead to the development of new synthetic methodologies where this compound acts as a selective reagent.

Design of Novel Catalysts: Understanding the interaction of deuterated substrates with catalysts can inform the design of new catalysts that are more selective or active for specific transformations. For instance, catalysts could be designed to preferentially activate C-H bonds over C-D bonds, or vice versa.

By systematically studying the reactivity of this compound, chemists can unlock new synthetic possibilities and deepen their understanding of fundamental chemical principles.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

In the context of this compound and other deuterated compounds, AI and ML can be applied to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions with a high degree of accuracy. nih.gov This can save significant time and resources by reducing the need for extensive experimental screening. researchgate.net

Optimize Reaction Conditions: AI algorithms can be used to identify the optimal reaction conditions (e.g., temperature, pressure, catalyst, solvent) to maximize the yield and selectivity of a desired product. technologynetworks.compreprints.org This is particularly valuable for complex multi-parameter optimizations.

Discover Novel Synthetic Routes: AI-powered tools can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways to target molecules, including complex deuterated compounds. nih.gov

Advanced In-situ Spectroscopic Monitoring of Reactions Involving Isotopic Labeling

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. mt.com Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting systems, providing a wealth of information about reaction kinetics, intermediates, and mechanisms. mt.com

For reactions involving isotopic labeling with compounds like this compound, key in-situ techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying isotopically labeled compounds. researchgate.net In-situ NMR can track the conversion of reactants to products in real-time and identify transient intermediates. The use of deuterated solvents is standard in NMR to avoid interference from the solvent signal. innovachem.fryoutube.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to isotopic substitution. spectroscopyonline.comed.gov The shift in vibrational frequencies upon replacing hydrogen with deuterium provides a clear spectroscopic handle to monitor the progress of a reaction and identify the location of the isotopic label in the products. researchgate.net

The data obtained from in-situ monitoring can be used to build more accurate kinetic models of reactions and to optimize reaction conditions for improved performance. researchgate.net

Table 2: In-situ Spectroscopic Techniques for Monitoring Isotopic Labeling

| Technique | Information Provided | Advantages |

|---|---|---|

| NMR Spectroscopy | Structural information, reaction kinetics, identification of intermediates | Highly specific to the isotopic label, quantitative |

| IR Spectroscopy | Functional group analysis, monitoring of bond formation/breaking | Widely applicable, can be used with various sample types |

| Raman Spectroscopy | Complementary to IR, good for aqueous systems | Minimal sample preparation, can be used for in-situ analysis in challenging environments |

Expanding Applications in Isotope Tracing for Complex Biological and Environmental Systems

Isotopically labeled compounds, or isotopic tracers, are invaluable tools for tracking the movement and transformation of molecules in complex systems. wikipedia.org The use of stable isotopes like deuterium is particularly advantageous as it avoids the hazards associated with radioactive isotopes. nih.gov

Future applications of this compound and other deuterated tracers are expanding into several key areas:

Metabolic Flux Analysis: In biological systems, deuterated tracers can be used to map metabolic pathways and quantify the flow of metabolites through different pathways (flux). nih.govnih.gov This is crucial for understanding diseases like cancer and for the development of new drugs. researchgate.net

Environmental Tracing: Isotopic tracers can be used to track the fate of pollutants in the environment, understand biogeochemical cycles, and trace the sources of contaminants in water and soil. hutton.ac.ukmdpi.comacs.org For example, deuterated compounds can be used to trace the movement of groundwater and to identify sources of methane (B114726) emissions. nih.govmdpi.com

Nanoparticle Tracking: The fate and behavior of engineered nanoparticles in biological and environmental systems is a growing area of concern. Isotopically labeling these nanoparticles can provide a highly sensitive and selective method for tracking their uptake, distribution, and transformation. acs.org

The development of more sophisticated analytical techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), is enabling the visualization of isotopic labels at the subcellular level, providing unprecedented insights into complex biological processes. nih.gov

Q & A

Q. What analytical methods are recommended for identifying (chloromethoxy)(²H₃)methane in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting haloethers like (chloromethoxy)(²H₃)methane. EPA Method 611 and 625.1 outline protocols for haloether analysis, emphasizing column selection (e.g., DB-5 or equivalent) and mass spectral libraries for peak confirmation . Deuterium labeling (²H₃) introduces isotopic shifts in MS spectra, requiring calibration with deuterated standards to distinguish it from non-deuterated analogs .

Q. How is (chloromethoxy)(²H₃)methane synthesized, and what precautions are necessary?

Synthesis typically involves deuterium exchange or alkylation reactions. For example, chloromethylation of methanol-d₃ (CD₃OH) with chlorinating agents like thionyl chloride yields (chloromethoxy)(²H₃)methane. Strict temperature control (<0°C) and anhydrous conditions are critical to avoid side reactions, such as dimerization to bis(chloromethyl) ether, a known carcinogen . Reaction progress is monitored via high-resolution electrospray ionization mass spectrometry (HRESI-MS) .

Q. What safety protocols are essential when handling (chloromethoxy)(²H₃)methane?

Due to its volatility and toxicity, use enclosed gloveboxes or fume hoods with HEPA filtration. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Spills should be neutralized with sodium bicarbonate, and waste must comply with RCRA regulations (e.g., U046 for chloromethyl ethers) .

Advanced Research Questions

Q. How does deuterium substitution (²H₃) affect the reaction kinetics of (chloromethoxy)methane?

Kinetic isotope effects (KIEs) arise due to the mass difference between protium and deuterium. For example, in SN2 reactions, the ²H₃ group reduces the reaction rate by ~2–3× compared to the non-deuterated compound, as observed in NMR kinetic studies of analogous chloromethoxyalkanes. Transition-state calculations (DFT) and isotopic labeling via HRESI-MS are used to validate these effects .

Q. What conformational dynamics are observed in deuterated chloromethoxy compounds?

Van’t Hoff analysis of ²H₃-labeled compounds reveals energy differences between conformers. For instance, in cyclohexenyl analogs, the ²H₃(N-Type) conformation is thermodynamically favored over ²H₃(S-Type) by ΔH = 8.2 kJ/mol and ΔS = 28 J/(mol·K) at 27°C. This preference is attributed to pseudo-equatorial positioning of substituents, minimizing steric hindrance .

Q. How do environmental matrices influence the stability of (chloromethoxy)(²H₃)methane?

Hydrolytic degradation rates increase in aqueous matrices (e.g., pH > 7), with a half-life of ~2–4 hours. Deuterium labeling slows hydrolysis marginally (KIE ~1.1) due to reduced proton mobility. Stability studies use GC-MS and isotope dilution techniques, comparing deuterated vs. non-deuterated analogs in controlled pH buffers .

Q. What toxicological mechanisms are associated with chloromethoxy compounds?

Chloromethoxy derivatives inhibit cytochrome P450 enzymes and induce oxidative stress via glutathione depletion. In vitro assays (e.g., A549 lung cells) show dose-dependent cytotoxicity (EC₅₀ = 12 µM), validated by RNA sequencing for pathways like Nrf2-mediated oxidative response. Chronic exposure studies in rodents recommend ≤1 ppm airborne concentrations .

Methodological Resources

-

GC-MS Parameters :

| Column | DB-5 (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization | EI (70 eV) |

| Quantitation Ions | m/z 80 (CH₂ClO⁺), 83 (CD₂ClO⁺) | -

Deuterium KIE Calculation :

Validated via Arrhenius plots from temperature-dependent NMR data . -

Toxicology Assays :

Assay Type EC₅₀ (µM) Endpoint A549 Cytotoxicity 12 ATP depletion Glutathione Assay 18 GSH/GSSG ratio

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.